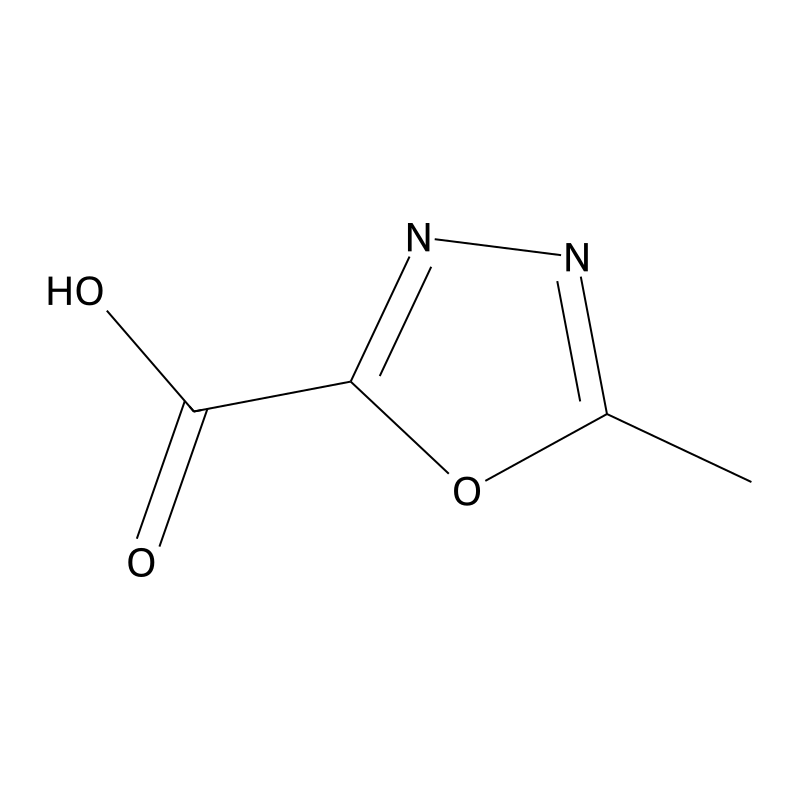

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid (CAS 518048-06-1) is a highly functionalized, electron-deficient heteroaromatic building block widely utilized in medicinal chemistry and active pharmaceutical ingredient (API) manufacturing. Characterized by a rigid, polar 1,3,4-oxadiazole core linked directly to a carboxylate handle, this compound is primarily procured as a stable precursor for late-stage amide couplings. Unlike highly reactive but unstable acyl halides, the free carboxylic acid—or its commercially equivalent potassium salt—offers excellent bench stability (typically stored at 2–8 °C) while remaining primed for rapid in situ activation. Its unique electronic profile makes it an indispensable reagent for synthesizing complex antivirals, most notably the HIV integrase inhibitor Raltegravir, where it ensures high-fidelity coupling with sterically hindered amines [1].

Generic substitution in the procurement of this oxadiazole moiety typically fails due to severe stability or processability trade-offs. Procuring the pre-activated 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride is practically unviable; industrial literature explicitly notes that the acid chloride is "scarcely stable" and highly prone to moisture degradation during transit and storage, leading to unpredictable batch failures [1]. Conversely, substituting with an ester derivative (e.g., ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate) requires a downstream saponification step that lowers overall atom economy and increases manufacturing cycle times. Procuring the free acid (or its potassium salt) resolves this dilemma, providing a shelf-stable solid that can be quantitatively converted to the active electrophile in situ using reagents like oxalyl chloride, bypassing both transit degradation and unnecessary deprotection steps [2].

Precursor Stability and Supply Chain Viability

For industrial scale-up, the stability of the starting material is paramount. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid (and its potassium salt) is a stable solid that can be stored for extended periods (typically >2 years at 2–8 °C) without degradation. In direct contrast, the pre-formed acid chloride (5-methyl-1,3,4-oxadiazole-2-carbonyl chloride) is highly unstable and rapidly hydrolyzes upon exposure to atmospheric moisture [1]. Process chemists specifically design routes to avoid isolating the acid chloride, instead opting to procure the stable carboxylic acid and activate it in situ immediately prior to coupling [2].

| Evidence Dimension | Shelf Stability and Handling |

| Target Compound Data | Stable solid; >2 years shelf life at 2-8 °C. |

| Comparator Or Baseline | 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride (Scarcely stable, rapid hydrolysis in transit). |

| Quantified Difference | Eliminates transit degradation and allows for reproducible bulk storage. |

| Conditions | Bulk storage and commercial transit conditions. |

Buyers must procure the stable acid to ensure batch-to-batch reproducibility, as the acid chloride is too unstable for commercial supply chains.

Late-Stage Amide Coupling Yield in API Synthesis

When synthesizing complex APIs like Raltegravir, minimizing unit operations is critical. Using 5-methyl-1,3,4-oxadiazole-2-carboxylic acid (or its potassium salt) via in situ activation with oxalyl chloride allows for direct coupling with sterically hindered amines, achieving isolated yields of 83.6% to 87% with >99.5% HPLC purity in a single step [1]. Procuring the ester equivalent (e.g., ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate) requires a preceding alkaline hydrolysis step, which lowers overall throughput, increases solvent waste, and extends cycle times.

| Evidence Dimension | Late-Stage Coupling Yield |

| Target Compound Data | 83.6% – 87% isolated yield via direct in situ activation. |

| Comparator Or Baseline | Ester precursors (Require additional hydrolysis step, lowering overall process throughput). |

| Quantified Difference | Bypasses one synthetic unit operation while maintaining >83% yield and >99.5% purity. |

| Conditions | Reaction with a sterically hindered pyrimidinone amine intermediate using oxalyl chloride/DMF activation. |

Direct procurement of the acid maximizes throughput and minimizes cycle time in commercial API manufacturing.

Electronic Activation Profile and Electrophilicity

The 1,3,4-oxadiazole ring is strongly electron-withdrawing, which drastically alters the electronic properties of the attached carboxylate. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid has a predicted pKa of approximately 2.00 . This is significantly lower than standard aromatic or aliphatic carboxylic acids (which typically have pKa values between 4.0 and 5.0). This high acidity means that upon activation (e.g., to an acyl chloride or active ester), the resulting carbonyl carbon is exceptionally electrophilic, driving rapid and complete coupling even with unreactive nucleophiles.

| Evidence Dimension | Acidity (pKa) |

| Target Compound Data | Predicted pKa ~ 2.00. |

| Comparator Or Baseline | Standard aliphatic/aromatic acids (pKa ~ 4.0 - 5.0). |

| Quantified Difference | ~2-3 pKa unit reduction, indicating a highly electron-deficient carbonyl. |

| Conditions | Aqueous computational prediction. |

The low pKa ensures that upon activation, the resulting species is exceptionally electrophilic, driving fast coupling even with sterically hindered amines.

Commercial Synthesis of HIV Integrase Inhibitors

This compound is the exact, optimal precursor for the commercial synthesis of Raltegravir and related integrase strand transfer inhibitors (INSTIs). Its stability allows for bulk procurement, while its high reactivity upon in situ activation ensures high-yielding amide bond formation with complex pyrimidinone intermediates [1].

Bioisostere Development in Medicinal Chemistry

In discovery chemistry, the 5-methyl-1,3,4-oxadiazole moiety is frequently used as a rigid, polar bioisostere for esters and amides. Procuring the free carboxylic acid provides a versatile, shelf-stable handle to install this heterocycle into novel pharmacophores via standard peptide coupling reagents (e.g., EDC/HOBt)[2].

Agrochemical Formulation and Synthesis

The compound is utilized as a building block for advanced herbicides and fungicides. The electron-withdrawing nature of the oxadiazole ring enhances the metabolic stability and target affinity of the final agrochemical active ingredients, and starting from the stable acid ensures reproducible scale-up [2].

Wikipedia

Dates

Explore Compound Types